molecular formula C11H24N2O2 B023355 N-Boc-1,6-diaminohexane CAS No. 51857-17-1

N-Boc-1,6-diaminohexane

Cat. No. B023355
Key on ui cas rn: 51857-17-1
M. Wt: 216.32 g/mol
InChI Key: RVZPDKXEHIRFPM-UHFFFAOYSA-N
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Patent
US06403578B1

Procedure details

A solution of 1,6-diaminohexane (14 g, 0.12 mol) in ethanol (500 mL) was mixed with a solution of di-t-butyl carbonate (23 g, 0.1 mol) in ethanol (500 mL) and stirred overnight. The mixture was filtered, concentrated and the residue was shaken with a mixture of ether (200 mL) and water (50 mL). The aqueous phase was extracted twice with ether (50 mL) and the organic phase was extracted sequentially with brine, cold 0.4N hydrochloric acid (150 mL) and water (2×100 mL). The pH of the acidic extract was brought to 12-13 with 1N sodium hydroxide and it was extracted twice with ether (50 mL). The organic phase was washed with brine, dried (sodium sulfate) and concentrated to yield the title compound (13.16 g, 49%). TLC Rf 0.53 (Kieselgel 60 F254, 15:3:2 2-butanol:formic acid:water); MS(ES) m/e 217.0; 1NMR (400 MHz, CDCl3): δ4.57 (br s, 1H), 3.10-3.12 (m 2H), 2.68-2.71 (m 2H), 1.84 (br s 2H), 1.44-1.48 (br s 9H), 1.32-1.34 (br s 8H).
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
49%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][NH2:8].[C:9](=O)([O:15]C(C)(C)C)[O:10][C:11]([CH3:14])([CH3:13])[CH3:12]>C(O)C>[C:11]([O:10][C:9]([NH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][NH2:8])=[O:15])([CH3:14])([CH3:13])[CH3:12]

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
NCCCCCCN
Name
Quantity
23 g
Type
reactant
Smiles
C(OC(C)(C)C)(OC(C)(C)C)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
STIRRING
Type
STIRRING
Details
the residue was shaken with a mixture of ether (200 mL) and water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted twice with ether (50 mL)
EXTRACTION
Type
EXTRACTION
Details
the organic phase was extracted sequentially with brine, cold 0.4N hydrochloric acid (150 mL) and water (2×100 mL)
EXTRACTION
Type
EXTRACTION
Details
The pH of the acidic extract
EXTRACTION
Type
EXTRACTION
Details
was extracted twice with ether (50 mL)
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NCCCCCCN
Measurements
Type Value Analysis
AMOUNT: MASS 13.16 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 60.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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